molecular formula C9H10O3 B13608138 2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13608138
M. Wt: 166.17 g/mol
InChI Key: OCKYOZNAOBSTKU-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of furan, a heterocyclic aromatic compound, and features a cyclopropane ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a furan derivative. One common method is the reaction of 5-methylfuran with a diazo compound in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation reaction.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for bromination of the methyl group.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-(5-Methylfuran-2-yl)cyclopropane-1-methanol.

    Substitution: 2-(5-Bromomethylfuran-2-yl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and cyclopropane moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)cyclopropane-1-carboxylic acid
  • 2-(5-Bromofuran-2-yl)cyclopropane-1-carboxylic acid
  • 2-(5-Methylfuran-2-yl)cyclopropane-1-methanol

Uniqueness

2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a furan ring and a cyclopropane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)

InChI Key

OCKYOZNAOBSTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC2C(=O)O

Origin of Product

United States

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